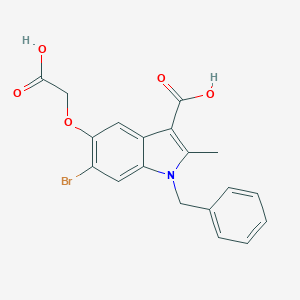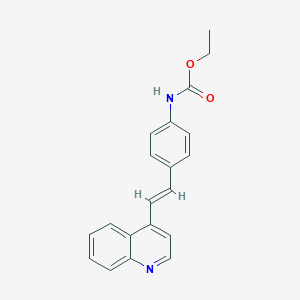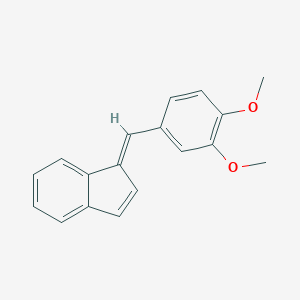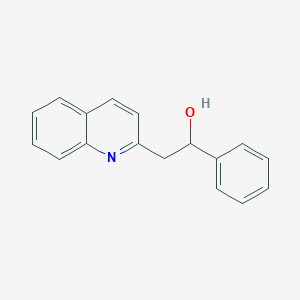
1-benzyl-6-bromo-5-(carboxymethoxy)-2-methyl-1H-indole-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-benzyl-6-bromo-5-(carboxymethoxy)-2-methyl-1H-indole-3-carboxylic acid is a novel chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound belongs to the family of indole derivatives, which are known for their diverse biological activities.
Mecanismo De Acción
The mechanism of action of 1-benzyl-6-bromo-5-(carboxymethoxy)-2-methyl-1H-indole-3-carboxylic acid is not fully understood. However, studies have suggested that it works by inhibiting the activity of certain enzymes and signaling pathways that are involved in cancer cell growth and proliferation. It also induces the production of reactive oxygen species, which can cause oxidative damage to cancer cells, leading to their death.
Biochemical and Physiological Effects:
1-benzyl-6-bromo-5-(carboxymethoxy)-2-methyl-1H-indole-3-carboxylic acid has been shown to have several biochemical and physiological effects. It can induce apoptosis, cell cycle arrest, and DNA damage in cancer cells. It also inhibits the activity of certain enzymes and signaling pathways that are involved in cancer cell growth and proliferation. Additionally, it can cause oxidative damage to cancer cells, leading to their death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-benzyl-6-bromo-5-(carboxymethoxy)-2-methyl-1H-indole-3-carboxylic acid in lab experiments is its potent anti-cancer activity. It can be used to study the mechanisms of cancer cell growth and proliferation and to develop new anti-cancer drugs. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for the research and development of 1-benzyl-6-bromo-5-(carboxymethoxy)-2-methyl-1H-indole-3-carboxylic acid. One direction is to study its potential applications in other areas of scientific research, such as neurodegenerative diseases and infectious diseases. Another direction is to develop new derivatives of this compound with improved solubility and potency. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.
In conclusion, 1-benzyl-6-bromo-5-(carboxymethoxy)-2-methyl-1H-indole-3-carboxylic acid is a novel compound with promising applications in scientific research, particularly in the field of cancer research. Its potent anti-cancer activity and diverse biological activities make it a valuable tool for studying the mechanisms of cancer cell growth and proliferation and developing new anti-cancer drugs. However, further studies are needed to fully understand its mechanism of action and potential side effects.
Métodos De Síntesis
The synthesis of 1-benzyl-6-bromo-5-(carboxymethoxy)-2-methyl-1H-indole-3-carboxylic acid involves the reaction of 6-bromo-1H-indole-3-carboxylic acid with benzyl bromide and methyl chloroacetate in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as dimethylformamide or dimethyl sulfoxide at elevated temperatures. The resulting product is then purified using column chromatography to obtain the final compound.
Aplicaciones Científicas De Investigación
1-benzyl-6-bromo-5-(carboxymethoxy)-2-methyl-1H-indole-3-carboxylic acid has shown promising results in various scientific research applications. One of the most significant applications is in the field of cancer research. Studies have shown that this compound exhibits potent anti-cancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. It works by inhibiting the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest.
Propiedades
Nombre del producto |
1-benzyl-6-bromo-5-(carboxymethoxy)-2-methyl-1H-indole-3-carboxylic acid |
|---|---|
Fórmula molecular |
C19H16BrNO5 |
Peso molecular |
418.2 g/mol |
Nombre IUPAC |
1-benzyl-6-bromo-5-(carboxymethoxy)-2-methylindole-3-carboxylic acid |
InChI |
InChI=1S/C19H16BrNO5/c1-11-18(19(24)25)13-7-16(26-10-17(22)23)14(20)8-15(13)21(11)9-12-5-3-2-4-6-12/h2-8H,9-10H2,1H3,(H,22,23)(H,24,25) |
Clave InChI |
ZFHSAGUVBZLPGY-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=CC(=C(C=C2N1CC3=CC=CC=C3)Br)OCC(=O)O)C(=O)O |
SMILES canónico |
CC1=C(C2=CC(=C(C=C2N1CC3=CC=CC=C3)Br)OCC(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Amino-1-[2-(4-fluorophenyl)-2-oxoethyl]pyridinium](/img/structure/B271343.png)
![3-Bromo-1-[2-(2-naphthyl)-2-oxoethyl]pyridinium](/img/structure/B271351.png)

![(1E)-1-[(4-methylsulfonylphenyl)methylene]indene](/img/structure/B271360.png)
![1-Methyl-2-[2-(2,4,5-trimethoxyphenyl)vinyl]quinolinium](/img/structure/B271362.png)

![2-[2-(4-Fluorophenyl)-2-oxoethyl]-3-methylisoquinolinium](/img/structure/B271368.png)

![2-Chloro-1-[2-(4-fluorophenyl)-2-oxoethyl]pyridinium](/img/structure/B271373.png)
![3-Cyano-1-[2-(4-fluorophenyl)-2-oxoethyl]pyridinium](/img/structure/B271375.png)



